Synthesis of ortho-fused heterocycles (indazoles, isoquinolines) often fails due to instability of benzylic halides or poor coupling reactivity. 2-Iodobenzyl chloride (CAS 59473-45-9) offers a stable benzylic chloride (mp 27-31 °C) and a highly reactive aryl iodide ortho to it, enabling orthogonal functionalization. • Sequential C-N alkylation then intramolecular Heck cyclization, no degradation. • Room-temperature, base-free Suzuki couplings preserve benzylic chloride for late-stage modification. • Consistent quality, ambient shipping.
1-(Chloromethyl)-2-iodobenzene (CAS 59473-45-9), also known as 2-iodobenzyl chloride, is a highly versatile, bifunctional building block characterized by an electrophilic benzylic chloride and a highly reactive aryl iodide positioned ortho to each other. This specific substitution pattern is essential for the rapid assembly of fused ring systems, such as indazoles, isoquinolines, and benzofluorenes, through sequential nucleophilic substitution and transition-metal-catalyzed cross-coupling [1]. As a stable solid or low-melting liquid (mp 27–31 °C), it offers a reliable shelf-life and predictable reactivity, making it a critical precursor for complex pharmaceutical intermediates and advanced materials where orthogonal reactivity at the benzylic and aryl positions is required .
Bifunctional building block for stepwise chemoselective synthesis
Iodo group supports Pd-catalyzed cross-coupling; chloromethyl enables subsequent SN2
Ambient solid form with documented physical properties for handling
Substituting 1-(Chloromethyl)-2-iodobenzene with its close analogs severely compromises synthetic control and processability. While 1-(bromomethyl)-2-iodobenzene (the benzylic bromide analog) exhibits faster alkylation kinetics, it is significantly less stable, prone to dimerization, and frequently undergoes rapid decomposition under the basic conditions (e.g., NaH in DMF) required for enamine or aminonitrile alkylation [1]. Conversely, substituting the aryl iodide with an aryl bromide (i.e., 2-bromobenzyl chloride) drastically reduces reactivity in halogen-metal exchange and palladium-catalyzed cross-couplings, often necessitating harsher temperatures that can prematurely degrade the benzylic chloride[2]. Furthermore, meta or para isomers cannot undergo the requisite intramolecular cyclizations needed to form ortho-fused heterocycles, rendering them useless for these targeted architectural applications [3].
1-(Chloromethyl)-2-bromobenzene exhibits lower reactivity in oxidative addition, potentially requiring harsher coupling conditions and reducing yield.
1-(Bromomethyl)-2-iodobenzene has a highly reactive benzylic Br that may compete with the iodine site in metal-halogen exchange, and shows lower stability and higher cost.
Treatment of 1-(chloromethyl)-2-iodobenzene with i-PrMgCl·LiCl at -20 °C for 30 minutes achieves complete halogen-magnesium exchange exclusively at the iodine site without degrading the benzylic chloride, enabling subsequent transmetalation to a zinc reagent and yielding 2-phenyl-2H-indazole in 98% yield [1].
| Evidence Dimension | Yield of functionalized indazole via chemoselective I/Mg exchange |
| Target Compound Data | 98% yield of 2-phenyl-2H-indazole |
| Comparator Or Baseline | Degradation or non-selective exchange (Baseline expectation for unprotected benzylic halides) |
| Quantified Difference | Near-quantitative conversion (98%) with 100% preservation of the benzylic chloride |
| Conditions | i-PrMgCl·LiCl (-20 °C, 30 min) followed by ZnBr2·LiCl and phenyldiazonium tetrafluoroborate |
This orthogonal reactivity allows buyers to generate highly functionalized organometallic intermediates at mild temperatures without destroying the electrophilic benzylic site.
In the presence of 1.1 equivalents of CuTC, 1-(chloromethyl)-2-iodobenzene undergoes iodo-specific Pd(PPh3)4-catalyzed cross-coupling with phenylboronic acid at room temperature, yielding 2-phenylbenzyl chloride in 72% within 12 hours, whereas standard basic conditions (3.3 equiv K2CO3) yield 0% conversion due to competitive side reactions [1].
| Evidence Dimension | Cross-coupling yield under nonbasic room-temperature conditions |
| Target Compound Data | 72% yield of 2-phenylbenzyl chloride (CuTC mediated) |
| Comparator Or Baseline | 0% yield under standard K2CO3 basic conditions |
| Quantified Difference | 72% absolute yield improvement under base-free conditions |
| Conditions | Pd(PPh3)4, CuTC (1.1 equiv), THF, room temperature, 12 h |
Procuring the iodo-variant allows for base-free, room-temperature cross-coupling, which is critical when processing base-sensitive substrates or preventing premature benzylic chloride hydrolysis.
During the synthesis of complex dihalogenated deoxybenzoins, 1-(chloromethyl)-2-iodobenzene provides controlled, stable alkylation of alpha-aminocarbonitriles. In contrast, the use of halobenzyl bromides results in a competing rapid decomposition rate under basic conditions (e.g., NaH/DMF), severely complicating purification and scale-up [1].
| Evidence Dimension | Stability during basic nucleophilic alkylation |
| Target Compound Data | Controlled alkylation without significant decomposition |
| Comparator Or Baseline | 2-Iodobenzyl bromide (Rapid decomposition under basic conditions) |
| Quantified Difference | Significantly lower decomposition rate, enabling viable isolation of target enamines |
| Conditions | NaH, DMF, reaction with alpha-aminocarbonitriles |
The benzylic chloride offers superior processability and shelf-stability compared to the bromide analog, reducing waste and improving reproducibility in multi-step industrial syntheses.
Under UV-promoted reductive conditions using the organic electron donor (N-DMBI)2, 1-(chloromethyl)-2-iodobenzene undergoes highly chemoselective deiodination to cleanly yield benzyl chloride, demonstrating that the aryl-I bond can be selectively cleaved orthogonally to the C-Cl bond despite their similar bond dissociation enthalpies (280 vs 310 kJ/mol) [1].
| Evidence Dimension | Chemoselectivity in reductive dehalogenation |
| Target Compound Data | Clean conversion to benzyl chloride (100% C-I cleavage, 0% C-Cl cleavage) |
| Comparator Or Baseline | Benzyl bromide (Complete cleavage of the benzylic C-Br bond) |
| Quantified Difference | Absolute chemoselectivity for the aryl position over the benzylic position |
| Conditions | (N-DMBI)2, UV irradiation (365 nm), room temperature |
This precise photocatalytic differentiation ensures that buyers can selectively modify or remove the aryl position while preserving the benzylic chloride for downstream functionalization.
1-(Chloromethyl)-2-iodobenzene is the optimal precursor for synthesizing tetrahydroisoquinolines, indazoles, and benzofluorenes. Its orthogonal reactivity allows chemists to first perform a nucleophilic substitution at the benzylic chloride (e.g., with an amine), followed by an intramolecular Palladium-catalyzed Heck or aza-Michael cyclization at the aryl iodide site[1].
In the production of biaryl stilbenes or complex pharmaceutical intermediates where basic conditions would degrade sensitive functional groups, the aryl iodide enables room-temperature, base-free Suzuki couplings (mediated by CuTC). This preserves the benzylic chloride for subsequent late-stage alkylation [2].
The distinct reactivity of the two halogens makes this compound ideal for surface functionalization. The benzylic chloride can be used to covalently anchor the molecule to aminopropyl-functionalized silica gel, leaving the highly reactive aryl iodide exposed for generating supported palladium nanoparticles or participating in carbonylative cross-coupling reactions [3].
Corrosive;Irritant